N-4-biphenylyl-2-bromobenzamide
Description
N-(2-Nitrophenyl)-4-bromobenzamide (Fig. 1) is a brominated benzamide derivative synthesized via reactions involving 2-nitroaniline as a precursor. Its crystal structure, determined through single-crystal X-ray diffraction at 123 K, reveals two distinct molecules (A and B) in the asymmetric unit, a feature attributed to conformational flexibility in the solid state . Key crystallographic parameters include a mean σ(C–C) bond deviation of 0.006 Å, an R factor of 0.049, and a data-to-parameter ratio of 29.0, indicating high structural reliability . The compound’s structure is characterized by a nitro-substituted phenyl ring and a brominated benzamide moiety, making it a candidate for studying steric and electronic effects in aromatic systems.
Properties
IUPAC Name |
2-bromo-N-(4-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO/c20-18-9-5-4-8-17(18)19(22)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEKWRUJDZLBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Parameters of N-(2-Nitrophenyl)-4-bromobenzamide and 4MNB
*Torsion angle between benzamide and aryl rings.
Key Observations:
Bond Length Variations :
- The C–Br bond in the title compound (1.901–1.905 Å) is marginally longer than in 4MNB (1.890 Å), likely due to electron-withdrawing effects from the nitro group reducing electron density at the bromine atom .
- The C=O bond lengths are comparable but slightly shorter in the title compound (1.221–1.225 Å vs. 1.229 Å in 4MNB), suggesting weaker resonance stabilization in the absence of the methoxy group .
Conformational Differences :
- The torsion angles between the benzamide and aryl rings are larger in the title compound (34.9–36.2° vs. 25.8° in 4MNB), indicating greater steric hindrance from the nitro group without the methoxy substituent to mitigate repulsion .
Crystal Packing :
- The title compound’s asymmetric unit contains two molecules, a feature absent in 4MNB. This polymorphism may arise from divergent intermolecular interactions, such as C–H···O and π–π stacking, influenced by the nitro group’s orientation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
